

In-Depth Technical Guide: Characterization of 7-Azaindole-3-carboxaldehyde tert-butyl ester

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *tert*-butyl 3-formyl-1*H*-pyrrolo[2,3-*b*]pyridine-1-carboxylate

Cat. No.: B115396

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of 7-azaindole-3-carboxaldehyde tert-butyl ester, also known as 1-Boc-7-azaindole-3-carboxaldehyde. This compound is a key intermediate in the synthesis of various biologically active molecules, particularly kinase inhibitors used in cancer therapy and other medicinal applications. This document details its physicochemical properties, spectroscopic data, and a representative synthesis protocol.

Core Compound Properties

7-Azaindole-3-carboxaldehyde tert-butyl ester is a stable, solid material at room temperature. The introduction of the *tert*-butoxycarbonyl (Boc) protecting group on the indole nitrogen enhances its solubility in organic solvents and facilitates selective reactions at other positions of the azaindole ring.

Table 1: Physicochemical Properties

Property	Value	Reference(s)
CAS Number	144657-66-9	[1] [2]
Molecular Formula	C ₁₃ H ₁₄ N ₂ O ₃	[1] [2]
Molecular Weight	246.26 g/mol	[1] [2]
Appearance	Powder	[1]
Melting Point	124-129 °C	[1]
IUPAC Name	tert-butyl 3-formylpyrrolo[2,3-b]pyridine-1-carboxylate	[2]

Spectroscopic Characterization

Detailed spectroscopic analysis is crucial for the unambiguous identification and purity assessment of 7-azaindole-3-carboxaldehyde tert-butyl ester. While a complete set of assigned spectral data from a single peer-reviewed source is not readily available in the public domain, the following tables compile expected and reported data for the parent compound and related structures.

Table 2: ¹H NMR Spectral Data (Predicted)

Chemical Shift (δ ppm)	Multiplicity	Assignment
~10.0	s	-CHO
~8.5	d	H-6
~8.3	s	H-2
~7.3	dd	H-5
~8.1	d	H-4
1.6	s	-C(CH ₃) ₃

Note: Predicted values are based on typical chemical shifts for similar 7-azaindole and N-Boc protected indole structures. Actual values may vary depending on the solvent and experimental conditions.

Table 3: ^{13}C NMR Spectral Data (Predicted)

Chemical Shift (δ ppm)	Assignment
~185.0	-CHO
~150.0	N-COO-
~148.0	C-7a
~145.0	C-6
~135.0	C-2
~130.0	C-4
~120.0	C-3a
~118.0	C-5
~115.0	C-3
~85.0	-C(CH ₃) ₃
~28.0	-C(CH ₃) ₃

Note: Predicted values are based on typical chemical shifts for similar 7-azaindole and N-Boc protected indole structures. Actual values may vary depending on the solvent and experimental conditions.

Table 4: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Assignment
~2980-2850	C-H stretch (aliphatic)
~1730	C=O stretch (Boc-carbonyl)
~1680	C=O stretch (aldehyde)
~1600, ~1470	C=C and C=N stretch (aromatic)
~1370, ~1160	C-O stretch (ester)

Note: These are characteristic absorption bands for the functional groups present in the molecule.

Table 5: Mass Spectrometry (MS) Data

m/z	Assignment
246.10	[M] ⁺ (Calculated for C ₁₃ H ₁₄ N ₂ O ₃)
190.08	[M - C ₄ H ₈] ⁺ (Loss of isobutylene)
146.05	[M - Boc] ⁺ (Loss of tert-butoxycarbonyl group)
118.05	[M - Boc - CO] ⁺ (Loss of Boc group and carbon monoxide)

Note: Fragmentation pattern is predicted based on common fragmentation pathways for N-Boc protected compounds and aldehydes.

Experimental Protocols

The synthesis of 7-azaindole-3-carboxaldehyde tert-butyl ester typically involves two key steps: the protection of the 7-azaindole nitrogen with a Boc group, followed by formylation at the C3 position. The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocycles like 7-azaindole.[3][4][5][6]

Synthesis of tert-Butyl 1H-pyrrolo[2,3-b]pyridine-1-carboxylate (Boc-7-azaindole)

Workflow for Boc Protection of 7-Azaindole

[Click to download full resolution via product page](#)

Caption: Boc protection of 7-azaindole.

Procedure:

- To a solution of 7-azaindole in an anhydrous aprotic solvent such as tetrahydrofuran (THF), add di-tert-butyl dicarbonate ((Boc)₂O) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
- Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, concentrate the reaction mixture under reduced pressure.
- Dissolve the residue in ethyl acetate and wash sequentially with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
- Purify the crude product by silica gel column chromatography to afford tert-butyl 1H-pyrrolo[2,3-b]pyridine-1-carboxylate.

Vilsmeier-Haack Formylation of Boc-7-azaindole

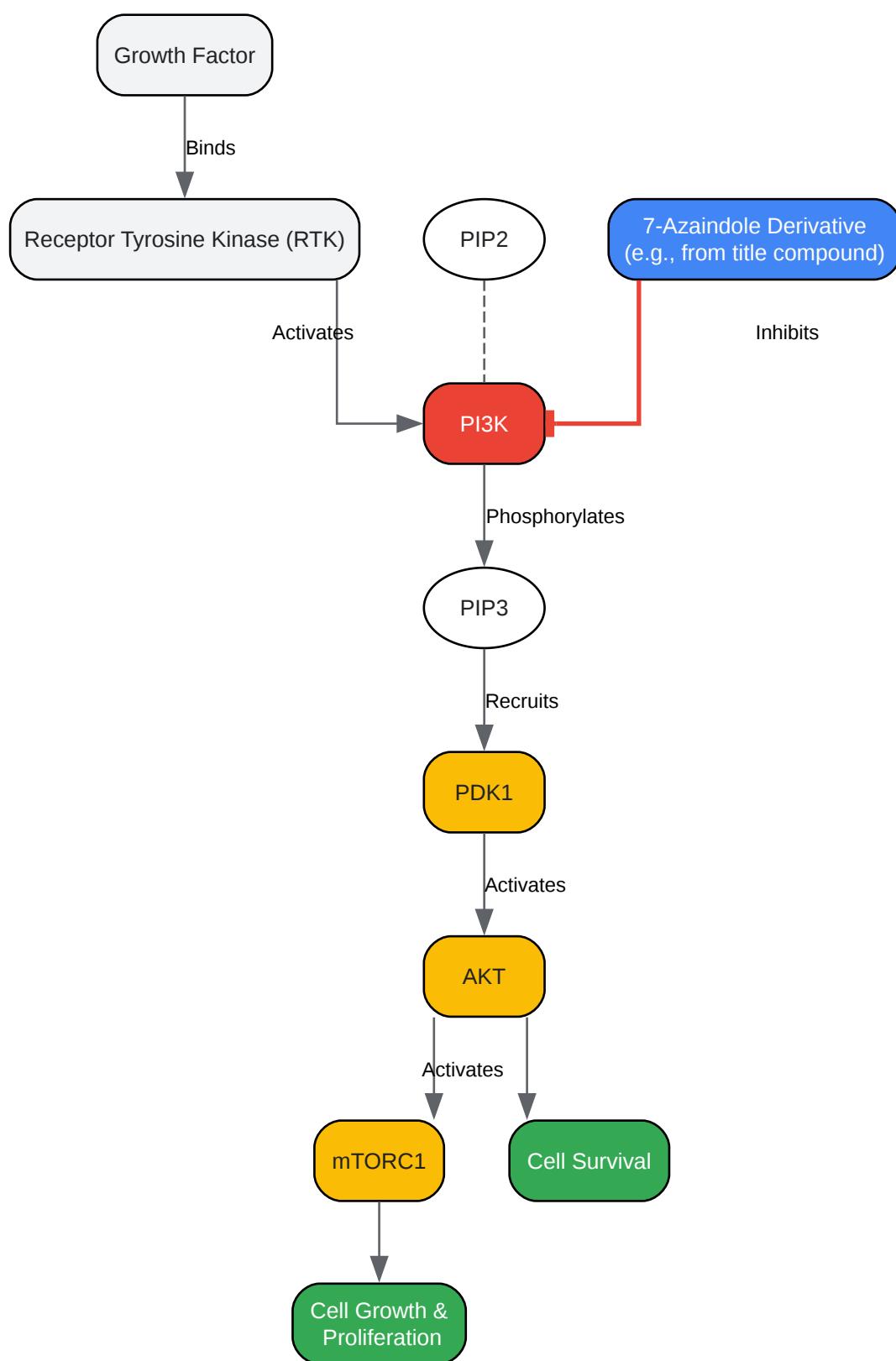
Workflow for Vilsmeier-Haack Formylation

[Click to download full resolution via product page](#)

Caption: Vilsmeier-Haack formylation of Boc-7-azaindole.

Procedure:

- In a flask cooled to 0°C, slowly add phosphorus oxychloride (POCl₃) to anhydrous dimethylformamide (DMF) with stirring to form the Vilsmeier reagent.
- To this mixture, add a solution of tert-butyl 1H-pyrrolo[2,3-b]pyridine-1-carboxylate in DMF dropwise, maintaining the temperature at 0°C.


- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
- Carefully pour the reaction mixture into ice-water and neutralize with an aqueous solution of sodium hydroxide.
- Extract the product with an organic solvent such as ethyl acetate.
- Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to yield 7-azaindole-3-carboxaldehyde tert-butyl ester.

Role in Drug Development: Kinase Inhibition

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors.^[7] The nitrogen atom at the 7-position and the N-H group of the pyrrole ring can form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases. This makes 7-azaindole derivatives potent and often selective kinase inhibitors.

A prominent example is their application as inhibitors of the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.^{[1][7]}

Signaling Pathway: Inhibition of PI3K/AKT/mTOR by 7-Azaindole Derivatives

[Click to download full resolution via product page](#)

Caption: Inhibition of the PI3K/AKT/mTOR pathway.

This pathway is critical for regulating cell growth, proliferation, and survival.^[1] In many cancers, this pathway is overactive, promoting tumor growth. 7-Azaindole derivatives, synthesized from intermediates like 7-azaindole-3-carboxaldehyde tert-butyl ester, can be designed to specifically inhibit key kinases such as PI3K, thereby blocking downstream signaling and inducing cancer cell death.

Safety Information

7-Azaindole-3-carboxaldehyde tert-butyl ester should be handled with appropriate safety precautions in a laboratory setting.

Table 6: GHS Hazard Information

Pictogram	Signal Word	Hazard Statement(s)
GHS07	Warning	H302: Harmful if swallowed. H317: May cause an allergic skin reaction.

Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.), P302 + P352 (IF ON SKIN: Wash with plenty of water).^{[1][2]}

Conclusion

7-Azaindole-3-carboxaldehyde tert-butyl ester is a valuable and versatile building block in medicinal chemistry. Its characterization is well-established through a combination of physical and spectroscopic methods. The synthetic routes are accessible, with the Vilsmeier-Haack reaction being a key transformation. The importance of the 7-azaindole scaffold in the design of targeted therapies, such as kinase inhibitors, underscores the significance of this compound in modern drug discovery and development. Researchers working with this intermediate should adhere to standard laboratory safety protocols.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3K_Y Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jk-sci.com [jk-sci.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. ijpcbs.com [ijpcbs.com]
- 6. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 7. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: Characterization of 7-Azaindole-3-carboxaldehyde tert-butyl ester]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b115396#7-azaindole-3-carboxaldehyde-tert-butyl-ester-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com